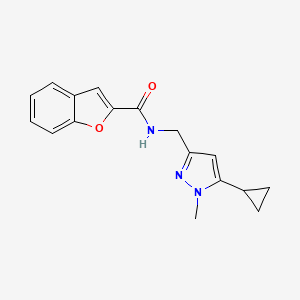

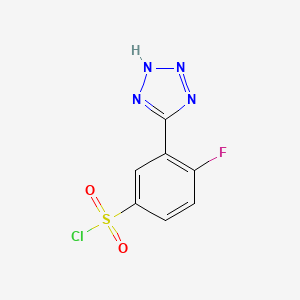

![molecular formula C17H20FN3OS B2442273 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1105251-65-7](/img/structure/B2442273.png)

4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a fluorophenyl group, a thioether linkage, a butanamide moiety, and a tetrahydrocyclopenta[c]pyrazole ring. Fluorophenyl groups are common in pharmaceuticals due to their stability and ability to modify the behavior of the molecule . Thioethers are known for their sulfur-containing group which can contribute to the lipophilicity of the molecule . The tetrahydrocyclopenta[c]pyrazole ring is a type of nitrogen-containing heterocycle, which are often found in bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the fluorophenyl group with a suitable precursor to the tetrahydrocyclopenta[c]pyrazole ring, possibly through a thioether linkage . The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrocyclopenta[c]pyrazole ring, the fluorophenyl group, and the thioether linkage . The exact structure would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating thioether . The pyrazole ring might also participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenyl group might increase its lipophilicity, while the presence of the pyrazole ring might allow for hydrogen bonding .Aplicaciones Científicas De Investigación

Agrochemicals

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activity .

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s properties and the pyridine scaffold contribute to their pharmacological effects. Expect novel applications of TFMP in drug discovery .

Veterinary Products

Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential in veterinary medicine, leveraging the unique properties of the trifluoromethyl group and the pyridine ring .

Radiolabeling Techniques

The compound’s structure can be modified for radiolabeling purposes. For instance, the [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione ([18F]F-PTAD) serves as a prosthetic group for specific ligation with tyrosine-containing peptides or proteins. This versatile radiolabeling technique aids in molecular imaging and drug development .

Bioavailability Enhancement

Researchers have explored the design and synthesis of orally bioavailable compounds related to this structure. These efforts aim to improve drug absorption and efficacy. Investigating the binding site and optimizing the compound’s properties can lead to better pharmaceutical candidates .

Vapor-Phase Reactions

TFMP derivatives have been studied in vapor-phase reactions. Their unique properties make them interesting candidates for various chemical transformations. Further research may uncover additional applications in this field .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3OS/c1-21-17(14-4-2-5-15(14)20-21)19-16(22)6-3-11-23-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGGDHFBOZWQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)NC(=O)CCCSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2442190.png)

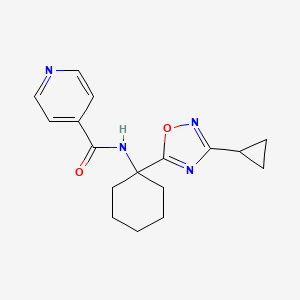

![(1R,5S)-N-(3-phenylpropyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2442195.png)

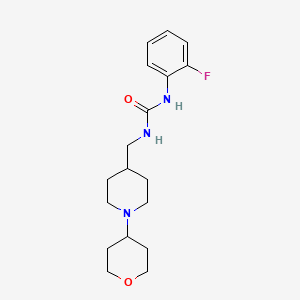

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2442201.png)

![N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2442209.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2442210.png)

![Thieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2442211.png)

![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)

![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442213.png)